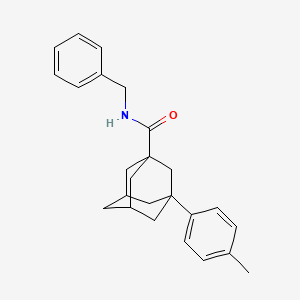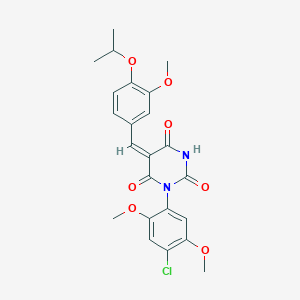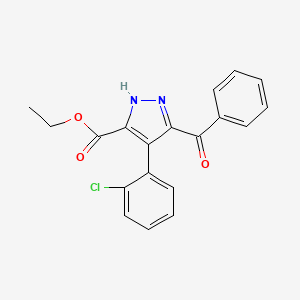![molecular formula C21H24ClFN4O2 B4960952 N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4960952.png)
N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide, commonly known as BMS-986168, is a small molecule inhibitor of the tyrosine kinase 2 (TYK2) enzyme. It was developed by Bristol-Myers Squibb as a potential treatment for autoimmune diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.
作用机制
N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. These cytokines are known to be involved in the pathogenesis of autoimmune diseases. BMS-986168 selectively inhibits N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide, which leads to a reduction in the activation of downstream signaling pathways and ultimately, a decrease in inflammation and immune cell activation.
Biochemical and Physiological Effects:
In preclinical studies, BMS-986168 has been shown to effectively reduce inflammation and immune cell activation in animal models of autoimmune diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis. It has also been shown to be well-tolerated with no significant adverse effects observed.
实验室实验的优点和局限性
One of the advantages of BMS-986168 is its selectivity for N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide, which reduces the risk of off-target effects. Additionally, its ability to effectively reduce inflammation and immune cell activation makes it a promising candidate for the treatment of autoimmune diseases. However, one limitation of BMS-986168 is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for the development of BMS-986168. One direction is the exploration of its potential therapeutic applications in other autoimmune diseases beyond psoriasis, inflammatory bowel disease, and rheumatoid arthritis. Another direction is the investigation of its potential synergistic effects with other drugs that target different cytokines or signaling pathways. Additionally, the development of more potent and selective N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide inhibitors may lead to improved therapeutic outcomes for patients with autoimmune diseases.
Conclusion:
BMS-986168 is a promising small molecule inhibitor of the N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide enzyme that has shown potential therapeutic applications in autoimmune diseases. Its selectivity for N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide and ability to reduce inflammation and immune cell activation make it a promising candidate for further development. Future research directions include exploring its potential applications in other autoimmune diseases and investigating its synergistic effects with other drugs.
合成方法
The synthesis of BMS-986168 involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2-chlorobenzyl chloride to form N-(4-fluorophenyl)-2-chlorobenzylamine. This intermediate is then reacted with 1-(4-piperazinyl) ethylamine to form N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide. The final product is obtained through purification and isolation steps.
科学研究应用
BMS-986168 has been extensively studied for its potential therapeutic applications in autoimmune diseases. Preclinical studies have shown that it can effectively inhibit the N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide enzyme, which is involved in the signaling pathways of various cytokines that contribute to autoimmune diseases. This inhibition leads to a reduction in inflammation and immune cell activation, which can alleviate the symptoms of these diseases.
属性
IUPAC Name |
N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O2/c22-19-4-2-1-3-16(19)15-27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-18-7-5-17(23)6-8-18/h1-8H,9-15H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDRTJUUQAAPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B4960884.png)

![4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}-1,3-phenylene diacetate](/img/structure/B4960892.png)
![2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4960896.png)
![2-(benzylthio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4960912.png)
![N-[1-(1-adamantyl)-2-oxo-2-(1-pyrrolidinyl)ethyl]-4-nitrobenzamide](/img/structure/B4960916.png)

![1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4960932.png)
![3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4960937.png)
![5-{3,5-dichloro-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4960938.png)
![3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4960940.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960949.png)

